molecular formula C17H20N2O4S B5837309 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B5837309
M. Wt: 348.4 g/mol
InChI Key: PXMPPGTTWDYCAZ-UHFFFAOYSA-N
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Description

2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves the reaction of 2,4-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s antibacterial and antioxidant properties make it a candidate for studying biological systems and developing new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored for its use in drug discovery and development.

    Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. Its antioxidant activity is likely due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar compounds to 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide include other benzamide derivatives such as:

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • 2,4-dimethoxybenzylamine

These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of the 2,4-dimethoxybenzoyl group and the thiophene ring in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-11-9(2)24-17(14(11)15(18)20)19-16(21)12-7-6-10(22-3)8-13(12)23-4/h6-8H,5H2,1-4H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPPGTTWDYCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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